Adenine hydrochloride

Overview

Description

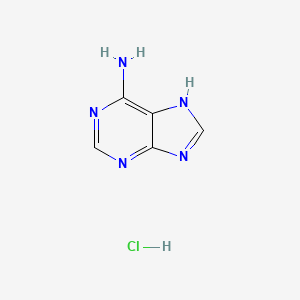

Adenine hydrochloride (C₅H₅N₅·HCl·H₂O) is the hydrochloride salt form of adenine, a purine nucleobase integral to DNA, RNA, and cofactors such as nicotinamide adenine dinucleotide (NAD) and flavin adenine dinucleotide (FAD) . It appears as a white crystalline powder with a molecular weight of 189.6 g/mol, melting point of 289–291°C (decomposition), and high water solubility (50 mg/mL) . Its roles span cellular respiration, protein synthesis, and microbial assays, making it critical in biochemical and pharmaceutical research .

Preparation Methods

Synthetic Routes and Reaction Conditions: Adenine hydrochloride can be synthesized by reacting adenine with hydrochloric acid. The reaction typically involves dissolving adenine in a solution of hydrochloric acid, followed by crystallization to obtain this compound hydrate . The hydrochloride salt is directly water-soluble, making it easier to handle in various applications .

Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using similar methods. The process includes the purification of adenine, followed by its reaction with hydrochloric acid under controlled conditions to ensure high purity and yield .

Chemical Reactions Analysis

Types of Reactions: Adenine hydrochloride undergoes various chemical reactions, including:

Oxidation: Adenine can be oxidized to form 8-oxoadenine, a common oxidative damage product in DNA.

Reduction: Reduction reactions involving adenine are less common but can occur under specific conditions.

Substitution: Adenine can undergo substitution reactions, particularly in the presence of strong nucleophiles.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide or other oxidizing agents under mild conditions.

Substitution: Strong nucleophiles such as sodium azide or thiols in the presence of a suitable catalyst.

Major Products:

Oxidation: 8-oxoadenine.

Substitution: Various substituted adenine derivatives depending on the nucleophile used.

Scientific Research Applications

Biotechnology

Adenine hydrochloride is essential in the synthesis of nucleotides, which are the building blocks of DNA and RNA. This is particularly important in genetic engineering and synthetic biology.

- Key Uses:

- Nucleotide Synthesis: Facilitates the formation of nucleotides necessary for DNA/RNA production.

- Genetic Engineering: Used in cloning and gene expression studies.

Pharmaceuticals

In the pharmaceutical industry, this compound is utilized in developing antiviral and anticancer drugs. Its role in targeting specific cellular processes enhances treatment efficacy.

- Case Study:

Cell Culture

This compound is commonly added to cell culture media to promote the growth and proliferation of mammalian cells. This application is critical for various experimental outcomes.

- Applications:

Diagnostics

The compound plays a significant role in developing diagnostic assays, particularly those aimed at detecting nucleic acids. This is vital for medical testing and research applications.

- Key Contributions:

- Used in assays for detecting genetic material in pathogens.

- Facilitates advancements in molecular diagnostics.

Research on Metabolism

This compound is instrumental in studying metabolic pathways and energy transfer within cells. It provides insights into cellular functions and potential therapeutic targets.

- Research Insights:

Data Table: Applications Overview

| Application Area | Specific Uses | Key Findings/Case Studies |

|---|---|---|

| Biotechnology | Nucleotide synthesis | Essential for DNA/RNA production |

| Pharmaceuticals | Antiviral/anticancer drug development | Reduces liver triglycerides in metabolic studies |

| Cell Culture | Promotes mammalian cell growth | Enhances experimental outcomes |

| Diagnostics | Nucleic acid detection | Advances molecular diagnostics |

| Metabolism Research | Studies on energy transfer | Influences fatty acid metabolism |

Mechanism of Action

Adenine hydrochloride exerts its effects by forming adenosine when attached to ribose and deoxyadenosine when attached to deoxyribose. These nucleosides are integral to the formation of ATP, which drives many cellular metabolic processes by transferring chemical energy between reactions . Adenine also forms part of the structure of many coenzymes, facilitating various biochemical reactions .

Molecular Targets and Pathways:

Adenine phosphoribosyltransferase: Involved in the salvage pathway of adenine.

Comparison with Similar Compounds

Nucleobase Hydrochlorides

Guanine Hydrochloride

- Chemical Structure : Like adenine hydrochloride, guanine hydrochloride is a purine nucleobase salt. However, guanine features an oxygen atom at the C6 position, distinguishing its hydrogen-bonding properties .

- Crystallography: Both compounds crystallize in monoclinic systems, but guanine hydrochloride forms a distinct lattice due to its keto-enol tautomerism, influencing its stability and interactions .

- Applications : Used in nucleic acid research and as a reference standard in chromatography, though less commonly than this compound .

Thymine and Cytosine Derivatives

- While thymine and cytosine are pyrimidines, their hydrochloride salts (e.g., cytidine hydrochloride) are used in nucleotide synthesis. Unlike this compound, they lack the purine ring system, affecting their metabolic roles and solubility profiles .

Cofactors and Derivatives

Flavin Adenine Dinucleotide (FAD)

- Structure : FAD incorporates adenine as a subunit linked to riboflavin (vitamin B₂). Its molecular weight (~785.5 g/mol) far exceeds that of this compound .

- Function : A redox cofactor in cellular respiration (e.g., electron transport chain), contrasting with this compound’s broader roles in nucleic acid and cofactor synthesis .

- Solubility : Water-soluble but less stable under acidic conditions compared to this compound .

Nicotinamide Adenine Dinucleotide (NAD)

- Role : Similar to FAD, NAD contains adenine and participates in redox reactions. However, NAD’s structure includes nicotinamide, making it critical in energy metabolism rather than direct nucleic acid applications .

Pharmaceutical Hydrochlorides

Clonidine Hydrochloride

- Structure : An imidazoline derivative (C₉H₉Cl₂N₃·HCl) with antihypertensive properties, unrelated to adenine’s purine backbone .

- Applications: Used clinically for blood pressure control, contrasting with this compound’s non-therapeutic research applications .

Atenolol Hydrochloride

- Highlights the diversity of hydrochloride salts in drug development .

Vitamin Derivatives

Thiamine Hydrochloride (Vitamin B₁)

- Role : A heterocyclic ammonium compound critical in carbohydrate metabolism. Unlike this compound, it contains a thiazole ring and lacks nucleic acid functionality .

- Solubility : Highly water-soluble (≈100 mg/mL), comparable to this compound .

Data Tables

Table 1: Structural and Physical Properties

Research Findings

- Structural Insights: X-ray crystallography reveals this compound’s monoclinic crystal system, with hydrogen-bonding networks distinct from guanine hydrochloride due to purine ring substitutions .

- Biochemical Roles : this compound’s integration into NAD and FAD underscores its metabolic versatility, whereas FAD and NAD specialize in electron transfer .

- Pharmaceutical Contrast : Unlike therapeutic hydrochlorides (e.g., clonidine), this compound is primarily a research reagent, emphasizing the functional diversity of hydrochloride salts .

Biological Activity

Adenine hydrochloride (CHClN) is a purine nucleobase that plays critical roles in various biochemical processes, both in vivo and in vitro. This compound is integral to cellular metabolism, DNA and RNA synthesis, and energy transfer within cells. Below is a detailed exploration of its biological activity, including relevant case studies and research findings.

- Molecular Formula : CHClN

- Molecular Weight : 171.59 g/mol

- Appearance : White to light yellow crystalline powder

- CAS Number : 2922-28-3

Biological Functions

1. Role in Nucleic Acids

Adenine is a fundamental component of DNA and RNA, contributing to the genetic coding and regulation mechanisms. It pairs with thymine in DNA and with uracil in RNA, facilitating the storage and transfer of genetic information.

2. Energy Metabolism

Adenine is crucial for the synthesis of adenosine triphosphate (ATP), the primary energy carrier in cells. ATP is vital for various cellular processes, including muscle contraction, nerve impulse propagation, and biosynthesis.

3. Cofactors

Adenine forms part of essential cofactors such as:

- Nicotinamide adenine dinucleotide (NAD) : Involved in redox reactions.

- Flavin adenine dinucleotide (FAD) : Plays a role in various metabolic pathways.

In Vitro Studies

Research has demonstrated adenine's protective effects on cells. A study examined its impact on acute tubular necrosis in rat kidney tubular cells. The results indicated that adenine at a concentration of 100 µM significantly reduced cellular injury, with an effective concentration (EC50) value of 14 µM noted for its protective action against cytotoxicity .

In Vivo Studies

A notable in vivo study investigated the effects of dietary adenine on fatty liver induced by orotic acid (OA) in rats. The experiment involved administering diets supplemented with 1% OA, with or without 0.25% adenine over ten days. Key findings included:

- Liver Lipid Concentration : Adenine supplementation reversed the promotion of liver triglyceride content back to baseline levels.

- Fatty Acid Synthase (FAS) Activity : Adenine administration inhibited FAS activities in the liver.

- Mitochondrial Fatty Acid β-Oxidation : Increased rates were observed, suggesting enhanced lipid metabolism.

- Serum Lipid Secretion : There was an increase in lipid secretion from hepatic tissue into the bloodstream .

Case Studies and Research Findings

Applications

This compound has several applications in laboratory settings:

- Used as a supplement for cell culture media to enhance growth and viability of various cell lines.

- Integral to maintaining organotypic cultures for recreating stratified epithelium from primary cell cultures.

- Employed in studies involving gene expression and protein synthesis due to its role as a nucleobase .

Q & A

Basic Research Questions

Q. What are the best practices for handling and storing adenine hydrochloride to ensure stability in laboratory settings?

- Methodological Answer: this compound should be stored in an inert atmosphere (e.g., nitrogen or argon) at room temperature to prevent degradation . Handling requires personal protective equipment (PPE), including nitrile gloves verified for chemical compatibility using manufacturer charts (e.g., Ansell or MAPA guidelines) . Use fume hoods for weighing and dissolution to minimize inhalation risks. Stability tests via periodic HPLC or thermal gravimetric analysis (TGA) can monitor decomposition under varying storage conditions.

Q. Which analytical techniques are essential for characterizing the purity and structure of this compound?

- Methodological Answer: Key techniques include:

- X-ray diffraction (XRD): To confirm crystallinity and lattice parameters (monoclinic system, P21 space group) .

- Differential scanning calorimetry (DSC): Identifies melting points (~145°C) and thermal stability .

- Raman spectroscopy: Validates molecular vibrations and compares experimental spectra with computational models (e.g., DFT calculations) .

- Elemental analysis: Ensures stoichiometric consistency (C₅H₆ClN₅) .

Q. How can researchers ensure reproducibility in this compound-based biochemical assays?

- Methodological Answer: Document buffer preparation (e.g., pH, ionic strength) and pre-treatment steps (e.g., filtration to remove endotoxins for cell culture) . Validate stock solutions using UV-Vis spectroscopy (λmax ~260 nm for adenine derivatives). Include positive/negative controls (e.g., ATP or NAD analogs) and reference purity certificates from suppliers .

Advanced Research Questions

Q. How can researchers resolve discrepancies in thermal analysis data (e.g., DSC) for this compound?

- Methodological Answer: Contradictions in DSC results (e.g., unexpected endothermic events) may arise from polymorphic variations or hydrate formation. Address this by:

- Conducting variable heating-rate studies to distinguish kinetic vs. thermodynamic transitions.

- Pairing DSC with thermogravimetric analysis (TGA) to detect mass loss from dehydration .

- Cross-validating with variable-temperature XRD to correlate thermal events with structural changes .

Q. What methodologies are recommended for comparing experimental and computational data in the structural analysis of this compound?

- Methodological Answer: Use Hirshfeld surface analysis to quantify intermolecular interactions (e.g., H-bonding, π-π stacking) and compare with density functional theory (DFT) simulations . For vibrational spectra, apply scaling factors to computational Raman frequencies to align with experimental peaks. Validate geometric parameters (bond lengths, angles) against single-crystal XRD datasets refined via the Rietveld method .

Q. How should researchers approach contradictions in crystallographic data interpretations for this compound polymorphs?

- Methodological Answer: Polymorph identification requires:

- Rietveld refinement: To resolve ambiguities in XRD peak indexing and space group assignments .

- Hirshfeld fingerprint plots: To differentiate packing motifs (e.g., chloride ion coordination patterns) .

- Cross-referencing databases: Use NIST crystal data (e.g., CDF entry for this compound hemihydrate) to validate lattice parameters .

Q. What strategies mitigate errors in this compound’s role as a metabolic inhibitor in cell-based studies?

- Methodological Answer:

- Dose-response calibration: Perform IC₅₀ assays across multiple cell lines to account for variability in transporter expression .

- Metabolomic profiling: Use LC-MS to track adenine incorporation into NAD/ATP pools and rule off-target effects .

- Control experiments: Include purine analogs (e.g., guanine hydrochloride) to isolate adenine-specific pathways .

Properties

IUPAC Name |

7H-purin-6-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5N5.ClH/c6-4-3-5(9-1-7-3)10-2-8-4;/h1-2H,(H3,6,7,8,9,10);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UQVDQSWZQXDUJB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NC2=NC=NC(=C2N1)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6ClN5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

52997-46-3 | |

| Record name | 9H-Purin-6-amine, hydrochloride (1:2) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=52997-46-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID10883907 | |

| Record name | 9H-Purin-6-amine, hydrochloride (1:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10883907 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

171.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

White crystalline solid; [Sigma-Aldrich MSDS] | |

| Record name | Adenine hydrochloride | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/11116 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Solubility |

>25.7 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID56320889 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

2922-28-3, 22177-51-1 | |

| Record name | Adenine, monohydrochloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2922-28-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 9H-Purin-6-amine, hydrochloride (1:?) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=22177-51-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Adenine hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002922283 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 9H-Purin-6-amine, hydrochloride (1:?) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022177511 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 9H-Purin-6-amine, hydrochloride (1:?) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 9H-Purin-6-amine, hydrochloride (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 9H-Purin-6-amine, hydrochloride (1:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10883907 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Adenine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.018.971 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1H-adenine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.040.728 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ADENINE HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/364H11M7OD | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.